

Application Notes and Protocols: Effective Concentration of 7030B-C5 in Cell Culture

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Compound of Interest

Compound Name: 7030B-C5

Cat. No.: B4150600

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Audience: Researchers, scientists, and drug development professionals.

Introduction

7030B-C5 is a small-molecule inhibitor of proprotein convertase subtilisin/kexin type 9 (PCSK9) transcription.^{[1][2]} It functions by down-regulating PCSK9 expression, which in turn increases the levels of the low-density lipoprotein receptor (LDLR) on the surface of hepatocytes.^{[2][3]} This enhanced LDLR expression leads to increased uptake of low-density lipoprotein cholesterol (LDL-C) from the circulation. The primary mechanism of **7030B-C5** involves the modulation of the transcription factors hepatocyte nuclear factor 1-alpha (HNF1α) and forkhead box protein O3 (FoxO3).^[1] Additionally, FoxO1 has been implicated in the compound's integrated effects on hepatic glucose and lipid metabolism. These application notes provide detailed protocols for utilizing **7030B-C5** in cell culture, with a focus on determining its effective concentration for inhibiting PCSK9 expression and enhancing LDLR-mediated LDL-C uptake.

Data Presentation

The following tables summarize the quantitative effects of **7030B-C5** on PCSK9 mRNA and protein expression, as well as LDLR protein levels in various hepatic cell lines.

Table 1: Dose-Dependent Effect of **7030B-C5** on PCSK9 mRNA Expression in HepG2 Cells after 24-hour Treatment

7030B-C5 Concentration (μM)	Mean PCSK9 mRNA Level (relative to control)
0 (Vehicle)	1.0
3.125	~0.8
6.25	~0.6
12.5	~0.4
25	~0.3

Data are estimated from graphical representations in the cited literature.

Table 2: Dose-Dependent Effect of **7030B-C5** on PCSK9 and LDLR Protein Expression in HepG2 Cells after 24-hour Treatment

7030B-C5 Concentration (μM)	Mean PCSK9 Protein Level (relative to control)	Mean LDLR Protein Level (relative to control)
0 (Vehicle)	1.0	1.0
3.125	~0.9	~1.2
6.25	~0.7	~1.5
12.5	~0.5	~1.8
25	~0.4	~2.0

Data are estimated from graphical representations in the cited literature.

Table 3: Time-Dependent Effect of 12.5 μM **7030B-C5** on PCSK9 Protein Expression in HepG2 Cells

Treatment Time (hours)	Mean PCSK9 Protein Level (relative to 0h)
0	1.0
6	~0.8
12	~0.6
24	~0.4

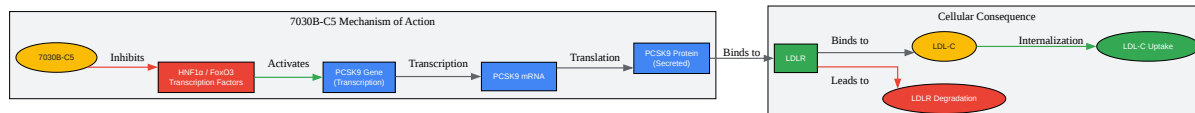
Data are estimated from graphical representations in the cited literature.

Table 4: Effect of **7030B-C5** on PCSK9 and LDLR Protein Expression in Huh7 and Human Primary Hepatocytes after 24-hour Treatment

Cell Type	7030B-C5 Concentration (μM)	Mean PCSK9 Protein Level (relative to control)	Mean LDLR Protein Level (relative to control)
Huh7	12.5	Decreased	Increased
Huh7	25	Decreased	Increased
Human Primary Hepatocytes	12.5	Decreased	Increased
Human Primary Hepatocytes	25	Decreased	Increased

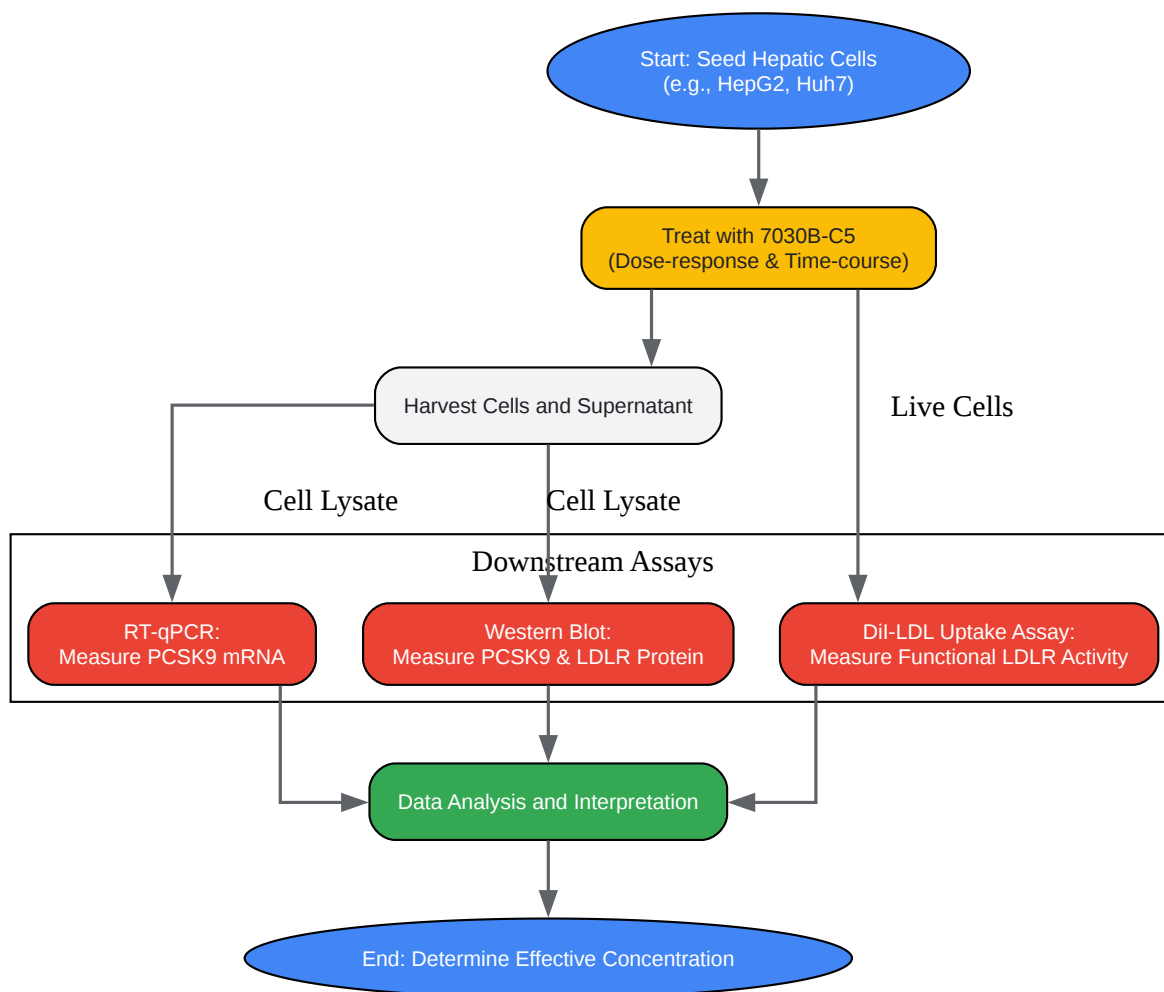
Qualitative summary based on graphical representations in the cited literature.

Mandatory Visualization



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Caption: Signaling pathway of **7030B-C5** in hepatocytes.



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References

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